N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE
Overview
Description
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE: is a complex organic compound that features a benzothiadiazole core, a trifluoromethylbenzyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. The benzothiadiazole core can be synthesized through a cyclization reaction involving ortho-diamines and thionyl chloride. The trifluoromethylbenzyl group is introduced via a nucleophilic substitution reaction, and the piperazine moiety is incorporated through a coupling reaction with the appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzothiadiazole and trifluoromethylbenzyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzothiadiazole core is known for its strong electron-withdrawing properties, which can influence the electronic properties of the compound. This interaction can modulate various biological pathways, including those involved in cell signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog with similar electronic properties.
N-(2,1,3-Benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide: Another benzothiadiazole derivative with different substituents.
N-(2,1,3-Benzothiadiazol-4-yl)-5-(3-chlorophenyl)-2-furancarboxamide: A compound with a furan ring instead of the piperazine moiety.
Uniqueness
The uniqueness of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE lies in its combination of the benzothiadiazole core with the trifluoromethylbenzyl and piperazine groups. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5OS/c21-20(22,23)15-3-1-2-14(10-15)12-27-6-8-28(9-7-27)13-19(29)24-16-4-5-17-18(11-16)26-30-25-17/h1-5,10-11H,6-9,12-13H2,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPKQJXSGYQRGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)CC(=O)NC3=CC4=NSN=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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